O-Ethyl benzyl(2-methylprop-2-en-1-yl)carbamothioate
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Overview
Description
O-Ethyl benzyl(2-methylprop-2-en-1-yl)carbamothioate is an organic compound that belongs to the class of carbamothioates. This compound is characterized by the presence of an ethyl group, a benzyl group, and a 2-methylprop-2-en-1-yl group attached to a carbamothioate moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl benzyl(2-methylprop-2-en-1-yl)carbamothioate typically involves the reaction of benzyl chloride with 2-methylprop-2-en-1-ylamine to form benzyl(2-methylprop-2-en-1-yl)amine. This intermediate is then reacted with ethyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl benzyl(2-methylprop-2-en-1-yl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or an amine.
Substitution: Nucleophilic substitution reactions can replace the ethyl or benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted carbamothioates.
Scientific Research Applications
O-Ethyl benzyl(2-methylprop-2-en-1-yl)carbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of O-Ethyl benzyl(2-methylprop-2-en-1-yl)carbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt metabolic pathways and lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Isobutylene: A hydrocarbon with a similar 2-methylpropene structure.
Benzylamine: Contains a benzyl group attached to an amine.
Ethyl isothiocyanate: Shares the ethyl and isothiocyanate groups.
Uniqueness
O-Ethyl benzyl(2-methylprop-2-en-1-yl)carbamothioate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
62371-17-9 |
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Molecular Formula |
C14H19NOS |
Molecular Weight |
249.37 g/mol |
IUPAC Name |
O-ethyl N-benzyl-N-(2-methylprop-2-enyl)carbamothioate |
InChI |
InChI=1S/C14H19NOS/c1-4-16-14(17)15(10-12(2)3)11-13-8-6-5-7-9-13/h5-9H,2,4,10-11H2,1,3H3 |
InChI Key |
LQGRUMOUUVZLFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)N(CC1=CC=CC=C1)CC(=C)C |
Origin of Product |
United States |
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